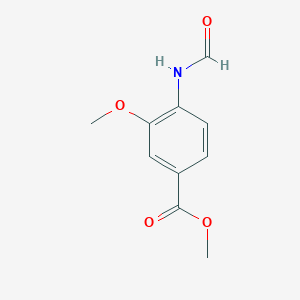

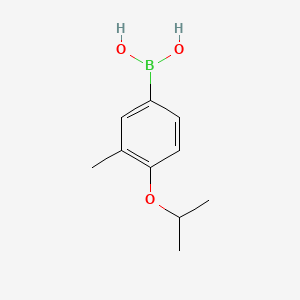

4-Isopropoxy-3-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isopropoxy-3-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various organic reactions, particularly in Suzuki coupling reactions that are used to form carbon-carbon bonds. While the specific compound 4-isopropoxy-3-methylphenylboronic acid is not directly discussed in the provided papers, boronic acids with ortho-substituents, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been shown to be effective catalysts in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids typically involves the reaction of organoboranes with hydrogen peroxide or the boration of aromatic compounds. Although the papers provided do not detail the synthesis of 4-isopropoxy-3-methylphenylboronic acid, they do discuss the synthesis of related compounds. For example, 4-iodophenylboronic acid has been synthesized and characterized, indicating that similar methods could potentially be applied to synthesize the isopropoxy-methyl derivative .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trigonal planar boron atom bonded to two hydroxyl groups and an organic substituent. The presence of ortho-substituents can influence the reactivity and coordination chemistry of the boronic acid. For instance, the ortho-substituent in 2,4-bis(trifluoromethyl)phenylboronic acid prevents the coordination of amines to the boron atom, thus accelerating amidation reactions . This suggests that the isopropoxy and methyl groups in 4-isopropoxy-3-methylphenylboronic acid could similarly affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The dissociation constants and thermodynamic parameters of related compounds, such as 3,4-dihydroxyphenylpropionic acid, have been determined, providing insight into the acid-base behavior of boronic acids in aqueous solutions . Although the specific properties of 4-isopropoxy-3-methylphenylboronic acid are not provided, it can be inferred that its physical and chemical properties would be affected by the isopropoxy and methyl substituents, potentially altering its solubility, stability, and reactivity.

Applications De Recherche Scientifique

Suzuki-Miyaura Coupling

- Application Summary : The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “4-Isopropoxy-3-methylphenylboronic acid” is one such organoboron reagent that can be used in this process .

- Results or Outcomes : The outcome of the SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the creation of complex organic molecules, which can be useful in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation of Pharmaceuticals and Agrochemicals

- Application Summary : “4-Isopropoxy-3-methylphenylboronic acid” is commonly used as a building block in the preparation of various pharmaceuticals and agrochemicals . This compound offers a versatile platform for the introduction of isopropoxy and methylphenylboronic acid moieties into different molecules .

- Methods of Application : The specific methods of application can vary, but generally involve the use of “4-Isopropoxy-3-methylphenylboronic acid” in organic synthesis reactions to introduce the isopropoxy and methylphenylboronic acid moieties into different molecules .

- Results or Outcomes : The outcome of this application is the creation of various pharmaceuticals and agrochemicals . The specific results or outcomes would depend on the specific pharmaceutical or agrochemical being synthesized .

Safety And Hazards

This compound is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion, do not induce vomiting without medical advice .

Orientations Futures

Boron reagents like 4-Isopropoxy-3-methylphenylboronic acid are widely used in Suzuki-Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals . The future directions of this compound could involve its use in the development of new synthetic methodologies and the synthesis of new pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

(3-methyl-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGBZDZYYQVOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629642 |

Source

|

| Record name | {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methylphenylboronic acid | |

CAS RN |

850568-09-1 |

Source

|

| Record name | {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)